2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid
Description
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSMLPRRRTZSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with 5-methyl-2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl/Amino Group
- 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. in ): Core structure: Replaces the benzene ring with a thiazole ring, altering electronic properties. Substituents: A 2-chlorobenzylamino group instead of 2-fluorobenzoylamino. The benzyl (CH₂) vs. benzoyl (CO) distinction reduces hydrogen-bonding capacity and increases steric bulk. Impact: Thiazole rings are more electron-deficient, which may influence binding to biological targets compared to aromatic benzoic acid derivatives .
- 2-chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid (): Substituents: Chloro and methoxy groups at positions 2 and 5, respectively, with a phenylsulfonylamino group at position 3. Methoxy groups enhance solubility but reduce metabolic stability .
Functional Group Modifications
- 2-Amino-2',5-dichlorobenzophenone (): Structure: Benzophenone core with amino and dichloro substituents. Comparison: The ketone group (C=O) replaces the carboxylic acid, reducing acidity and hydrogen-bond donor capacity. Dichloro substitution increases lipophilicity but may introduce toxicity risks .
- 3-(Aminomethyl)-5-methylhexanoic acid (): Structure: Aliphatic hexanoic acid with aminomethyl and methyl groups. Comparison: Lacks aromaticity, leading to lower rigidity and different pharmacokinetic profiles. The aminomethyl group may enhance interaction with cationic biological targets .
Bioisosteric Replacements
- Fluorine vs. Chlorine :
- 2-Fluorobenzoyl (target compound) : Smaller atomic radius and higher electronegativity improve metabolic stability and reduce off-target interactions.
- 2-Chlorobenzoyl analogs (e.g., ) : Larger size and lower electronegativity may increase steric hindrance and susceptibility to enzymatic dehalogenation .
Data Table: Key Structural and Hypothetical Properties
| Compound Name | Core Structure | Substituents | Molecular Formula (Hypothetical) | Predicted logP | Key Functional Differences |
|---|---|---|---|---|---|
| 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid | Benzoic acid | 2-(2-Fluorobenzoylamino), 5-methyl | C₁₅H₁₂FNO₃ | 2.8 | High metabolic stability |
| 2-[(2-Chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid | Thiazole | 2-(2-Chlorobenzylamino), 4-methyl | C₁₂H₁₂ClN₂O₂S | 3.1 | Electron-deficient core |
| 2-chloro-5-methoxy-3-(phenylsulfonyl)benzoic acid | Benzoic acid | 2-Cl, 5-OCH₃, 3-SO₂Ph | C₁₄H₁₂ClNO₅S | 2.5 | Enhanced acidity (sulfonyl group) |
| 2-Amino-2',5-dichlorobenzophenone | Benzophenone | 2-NH₂, 2',5-Cl | C₁₃H₉Cl₂NO | 3.4 | Reduced hydrogen-bonding capacity |
Research Implications and Gaps
- Pharmacological Potential: The target compound’s fluorine and methyl groups suggest suitability as a protease inhibitor or anti-inflammatory agent, though direct biological data are lacking in the provided evidence.
- Synthetic Challenges: Introducing the 2-fluorobenzoyl group requires precise regioselective acylation, as noted in analogs from and .
- Need for Empirical Data : Melting points, solubility, and binding affinity studies are critical next steps to validate hypotheses derived from structural comparisons.
Biological Activity
2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid, also known as 2-(2-fluorobenzamido)-3-methylbenzoic acid, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. The structure of this compound features a fluorobenzoyl moiety that may influence its interaction with biological targets, including proteins involved in cell survival and apoptosis.
- Molecular Formula : C15H12FNO3
- Molecular Weight : 273.26 g/mol
- IUPAC Name : 2-[(2-fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid
The biological activity of 2-[(2-fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid is primarily attributed to its ability to interact with specific proteins involved in apoptosis and cell cycle regulation. Research indicates that compounds with similar structures can inhibit anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. This inhibition can lead to increased apoptosis in cancer cells that rely on these proteins for survival .
Table 1: Biological Activity Summary
| Activity | Description |
|---|---|
| Target Proteins | Mcl-1, Bfl-1 (anti-apoptotic proteins) |
| Binding Affinity (K_i) | Approximately 100 nM for both Mcl-1 and Bfl-1 |
| Selectivity | High selectivity against Bcl-2 and Bcl-xL |
| Cell Lines Tested | Engineered lymphoma cell lines |
| Effect on Cell Survival | Induces cell death in lymphoma cells dependent on Mcl-1 and Bfl-1 |
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study examining the effects of various benzoic acid derivatives, 2-[(2-fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid demonstrated significant inhibition of proliferation in lymphoma cell lines. The mechanism was linked to the compound's ability to bind selectively to anti-apoptotic proteins, leading to increased apoptosis rates.
Case Study 2: Structural Modifications and Activity Correlation
Research into structural modifications of benzoic acid derivatives has shown that alterations at the fluorobenzoyl position can enhance binding affinity and selectivity for target proteins. This highlights the importance of molecular design in developing effective cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
